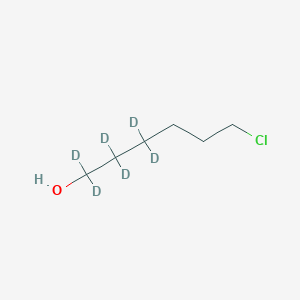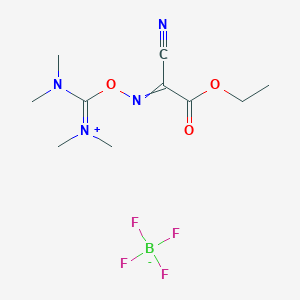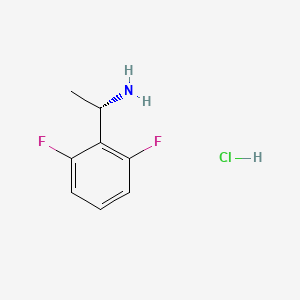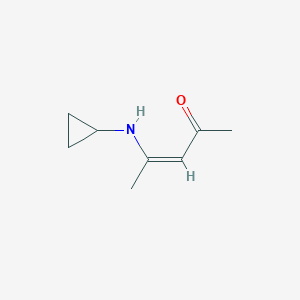
R-6-Fluorochromane-2-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“R-6-Fluorochromane-2-carboxaldehyde” is a chemical compound with the molecular formula C10H9FO2 and a molecular weight of 180.176 . It is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H9FO2 . The exact mass of the molecule is 180.059 .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for R-6-Fluorochromane-2-carboxaldehyde involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "2,6-difluorobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 2,4-dihydroxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 3-(2,4-dihydroxyphenyl)-2-propen-1-one.", "Step 2: Bromination of 3-(2,4-dihydroxyphenyl)-2-propen-1-one with bromine in acetic acid to form 3-(2,4-dibromophenyl)-2-propen-1-one.", "Step 3: Reduction of 3-(2,4-dibromophenyl)-2-propen-1-one with sodium borohydride in ethanol to form 3-(2,4-dihydroxyphenyl)propan-1-ol.", "Step 4: Protection of the hydroxyl group in 3-(2,4-dihydroxyphenyl)propan-1-ol with acetic anhydride in the presence of pyridine to form 3-(2,4-diacetoxyphenyl)propan-1-ol.", "Step 5: Bromination of 2,6-difluorobenzaldehyde with bromine in acetic acid to form 2,6-dibromo-1-fluorobenzene.", "Step 6: Condensation of 3-(2,4-diacetoxyphenyl)propan-1-ol and 2,6-dibromo-1-fluorobenzene in the presence of sodium ethoxide to form R-6-Fluorochromane-2-carboxaldehyde.", "Step 7: Purification of the product by washing with water, drying with sodium bicarbonate and sodium chloride, and extraction with ethyl acetate." ] } | |
Numéro CAS |
129050-22-2 |
Formule moléculaire |
C10H9FO2 |
Poids moléculaire |
180.1756632 |
Synonymes |
R-6-Fluorochromane-2-carboxaldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)-](/img/structure/B1148481.png)





![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1148504.png)